molecular formula C12H9BrFNO B8214041 3-Bromo-6-(3-fluorophenoxy)-2-methylpyridine

3-Bromo-6-(3-fluorophenoxy)-2-methylpyridine

Cat. No.: B8214041
M. Wt: 282.11 g/mol
InChI Key: DSPDZRUCEVYKCD-UHFFFAOYSA-N
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Description

3-Bromo-6-(3-fluorophenoxy)-2-methylpyridine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of a bromine atom at the 3rd position, a fluorophenoxy group at the 6th position, and a methyl group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(3-fluorophenoxy)-2-methylpyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2-methylpyridine followed by the introduction of the fluorophenoxy group through a nucleophilic substitution reaction. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable base such as potassium carbonate for the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The choice of solvents, catalysts, and purification methods are also optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(3-fluorophenoxy)-2-methylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 3-Bromo-6-(3-fluorophenoxy)-2-carboxypyridine.

    Reduction: 3-Hydro-6-(3-fluorophenoxy)-2-methylpyridine.

    Substitution: 3-Amino-6-(3-fluorophenoxy)-2-methylpyridine (when reacted with an amine).

Scientific Research Applications

3-Bromo-6-(3-fluorophenoxy)-2-methylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(3-fluorophenoxy)-2-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorophenoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-chloro-2-methylpyridine
  • 3-Bromo-6-(4-fluorophenoxy)-2-methylpyridine
  • 3-Bromo-6-(3-chlorophenoxy)-2-methylpyridine

Uniqueness

3-Bromo-6-(3-fluorophenoxy)-2-methylpyridine is unique due to the specific positioning of the bromine, fluorophenoxy, and methyl groups on the pyridine ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of the fluorophenoxy group, in particular, can enhance its lipophilicity and influence its interaction with biological membranes and molecular targets.

Properties

IUPAC Name

3-bromo-6-(3-fluorophenoxy)-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO/c1-8-11(13)5-6-12(15-8)16-10-4-2-3-9(14)7-10/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPDZRUCEVYKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC2=CC(=CC=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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